molecular formula C12H11N3O B5668884 N-(3-methylphenyl)-2-pyrazinecarboxamide

N-(3-methylphenyl)-2-pyrazinecarboxamide

Cat. No. B5668884
M. Wt: 213.23 g/mol
InChI Key: ASWRZMFQNLKJSF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anti-Tubercular Agents

“N-(3-methylphenyl)pyrazine-2-carboxamide” and its derivatives have been used in the design and synthesis of potent anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .

Antimycobacterial Evaluation

Substituted N-Phenylpyrazine-2-carboxamides, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, have been synthesized and evaluated for their antimycobacterial activity . Some of these compounds have shown interesting in vitro antimycobacterial activity .

Treatment of Drug-Resistant Tuberculosis

The analogues of pyrazine and pyrazinamide, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, can exhibit higher anti-TB activity against MTB . They are recommended for isoniazid-resistant and rifampicin susceptible tuberculosis for six months .

Inhibition of Photosynthesis

Some derivatives of “N-(3-methylphenyl)pyrazine-2-carboxamide” have been found to inhibit photosynthesis in spinach chloroplasts .

Antioxidants

Pyrazine derivatives, including “N-(3-methylphenyl)pyrazine-2-carboxamide”, have been used as antioxidants .

Anti-Auxin Behaviour

A simple pyrazine compound, 3-amino-6-chloro-pyrazine-6-carboxylic acid, has shown anti-auxin behaviour . This suggests that “N-(3-methylphenyl)pyrazine-2-carboxamide” and its derivatives may also exhibit similar properties.

Safety and Hazards

This involves understanding the potential dangers of handling or exposure to the compound. This can include toxicity information, recommended safety precautions, and first aid measures .

Future Directions

This involves speculation or research on potential future uses or developments related to the compound. This could include potential medical applications, uses in industry, or areas for future research .

properties

IUPAC Name

N-(3-methylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-3-2-4-10(7-9)15-12(16)11-8-13-5-6-14-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRZMFQNLKJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329665
Record name N-(3-methylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

353783-37-6
Record name N-(3-methylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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